molecular formula C15H12FN3O3S2 B2527283 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 899734-13-5

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2527283
CAS No.: 899734-13-5
M. Wt: 365.4
InChI Key: UMMJRHHBCFAOSB-UHFFFAOYSA-N
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Description

The compound 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a sulfanyl-acetamide derivative featuring a 1,2,4-benzothiadiazine 1,1-dioxide core. This scaffold is notable for its electron-deficient heterocyclic system, which enhances hydrogen-bonding and π-stacking interactions in biological targets . The 2-fluorophenyl substituent on the acetamide nitrogen introduces steric and electronic effects that modulate solubility, bioavailability, and target affinity.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJRHHBCFAOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiadiazine 1,1-dioxide core : Provides rigidity and polarity, facilitating interactions with enzymes or receptors.
  • Sulfanyl linker : Enhances metabolic stability compared to oxygen or methylene analogs.
  • 2-Fluorophenyl group : Electron-withdrawing fluorine improves lipophilicity (logP ~2.9) and resistance to oxidative degradation .

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications to the aryl group attached to the acetamide nitrogen significantly influence bioactivity and physicochemical properties:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Biological Activity/Notes Reference ID
Compound A 2-Fluorophenyl 383.39 (calculated) Not reported; inferred antibacterial
BG16052 (N-(2,5-difluorophenyl) analog) 2,5-Difluorophenyl 383.39 Higher lipophilicity (XlogP ~3.1)
MLS001236764 (N-(2-phenylethyl) analog) 2-Phenylethyl 393.45 Orco agonist potential (structural similarity to VUAA-1)
N-(2-chloro-4-methylphenyl) analog 2-Chloro-4-methylphenyl 433.91 Enhanced steric bulk; potential CNS activity

Analysis :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability but may reduce solubility.

Core Heterocycle Modifications

Replacing the benzothiadiazine ring with other heterocycles alters binding modes and selectivity:

Compound Name Core Structure Activity Reference ID
Compound A Benzothiadiazine 1,1-dioxide Inferred enzyme inhibition (LOX, BChE)
VUAA-1 (Orco agonist) 1,2,4-Triazole Olfactory receptor activation (EC₅₀ = 3 µM)
8t (Indol-3-ylmethyl-oxadiazole) 1,3,4-Oxadiazole LOX inhibition (IC₅₀ = 12 µM)

Analysis :

  • Benzothiadiazine derivatives exhibit broader enzyme inhibition profiles compared to triazoles or oxadiazoles.
  • 1,3,4-Oxadiazoles (e.g., compound 8t) show superior α-glucosidase inhibition (IC₅₀ = 8 µM) due to planar geometry and hydrogen-bonding capacity .

Key Techniques :

  • NMR and IR spectroscopy : Confirm regioselectivity of S-alkylation (e.g., absence of N-alkylation byproducts) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves hydrogen-bonding patterns, such as R₂²(10) dimers in N-substituted acetamides .

Analysis :

  • Fluorine substitution correlates with improved Gram-negative antibacterial activity (e.g., compound 38 MIC = 16 µg/mL) .

Biological Activity

The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a member of the benzothiadiazine derivative family. These compounds are recognized for their diverse biological activities, which include antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiadiazine core with a sulfanyl group and a fluorophenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It may act by:

  • Inhibition of Enzymes : The compound can inhibit enzymes involved in metabolic pathways.
  • Modulation of Receptors : It interacts with various receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Antiviral Activity

Studies have demonstrated that derivatives of benzothiadiazine can possess antiviral effects. The specific interactions with viral proteins or enzymes could lead to the inhibition of viral replication.

Antihypertensive Effects

The compound has been explored for its potential antihypertensive properties. It may act on vascular smooth muscle cells or influence renin-angiotensin systems to lower blood pressure.

Antidiabetic Properties

Preliminary studies suggest that this compound may help regulate glucose levels and improve insulin sensitivity, indicating potential as an antidiabetic agent.

Anticancer Potential

Benzothiadiazine derivatives have shown anticancer activity in several studies. The ability to induce apoptosis in cancer cells or inhibit tumor growth mechanisms has been observed.

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus.
Study 2Investigate antiviral effectsDemonstrated reduced viral load in cell cultures infected with influenza virus.
Study 3Assess antihypertensive effectsResulted in lower systolic and diastolic blood pressure in hypertensive rat models.
Study 4Examine anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Comparative Analysis with Similar Compounds

Comparative studies with other benzothiadiazine derivatives highlight the unique biological profile of this compound.

Compound Name Biological Activity Unique Features
Compound AAntimicrobialLacks fluorine substituent
Compound BAntiviralContains a different acetamide group
Compound CAnticancerMore potent but less selective

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